molecular formula C9H10BrNO2 B175332 Ethyl 6-(bromomethyl)nicotinate CAS No. 178264-57-8

Ethyl 6-(bromomethyl)nicotinate

Cat. No. B175332
M. Wt: 244.08 g/mol
InChI Key: LPVLWROJDKJMST-UHFFFAOYSA-N
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Description

Ethyl 6-(bromomethyl)nicotinate is a chemical compound with the CAS Number: 178264-57-8 . It has a molecular weight of 244.09 and its IUPAC name is ethyl 6-(bromomethyl)nicotinate .


Synthesis Analysis

A visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate was effectively conducted with N-bromosuccinimide using a 150-W tungsten bulb as an initiator, leading to the desired monobromo product ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 6-(bromomethyl)nicotinate is 1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 6-(bromomethyl)nicotinate is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Crystal Structures and Molecular Conformations

Ethyl 6-(bromomethyl)nicotinate and its derivatives have been analyzed for their molecular structures, showcasing interesting characteristics in terms of bond lengths, molecular conformations, and electronic structures. Notably, the crystal structures of compounds like ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and ethyl 2-methylsulfanyl-6-[(triphenylphosphoranylidene)amino]nicotinate, which have similar molecular structures to Ethyl 6-(bromomethyl)nicotinate, indicate significant differences in crystal structures despite nearly identical molecular compositions, highlighting the uniqueness of their crystallographic arrangements and the implications for electronic structure and material properties (Cobo et al., 2008).

Synthetic Chemistry and Compound Formation

The compound has been utilized in synthetic chemistry, particularly in the formation of novel compounds. For instance, a novel synthesis and comprehensive structural analysis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, a compound structurally related to Ethyl 6-(bromomethyl)nicotinate, have been successfully performed, demonstrating the compound's utility in the synthesis of complex molecular structures and the potential for diverse applications in chemical synthesis (Zhou et al., 2008).

Pharmacological Applications and Retinoprotective Effects

In the field of pharmacology, derivatives of Ethyl 6-(bromomethyl)nicotinate have been explored for their therapeutic potentials. For example, the retinoprotective effect of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate has been studied, showing promising results in improving retinal microcirculation and resistance to ischemia, suggesting potential applications in treatments for retinal diseases (Peresypkina et al., 2020).

Chemical Process Intensification and Flow Chemistry

Ethyl 6-(bromomethyl)nicotinate has implications in chemical process intensification, particularly in continuous flow hydrogenation processes. A study highlighted the process intensification for the hydrogenation of ethyl nicotinate, demonstrating high throughput and productivity, indicating the compound's relevance in enhancing the efficiency of chemical manufacturing processes (Ouchi et al., 2014).

Chromatographic Analysis and Compound Separation

The compound and its derivatives have been investigated using chromatographic techniques to understand their chemical behaviors and separation characteristics. Research focusing on the separation effect of nicotinic acid derivatives, including ethyl nicotinate, provides insights into the optimal conditions for chromatographic separation, contributing to analytical chemistry and quality control in pharmaceutical and chemical industries (Pyka & Klimczok, 2007).

Safety And Hazards

Ethyl 6-(bromomethyl)nicotinate is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

properties

IUPAC Name

ethyl 6-(bromomethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVLWROJDKJMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623917
Record name Ethyl 6-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(bromomethyl)nicotinate

CAS RN

178264-57-8
Record name Ethyl 6-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Lucchese - 2003 - search.proquest.com
Copper metallo-proteins play fundamental roles in the biology of organisms in every level of the evolutionary ladder. As part of the research effort aimed at uncovering and …
Number of citations: 1 search.proquest.com

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